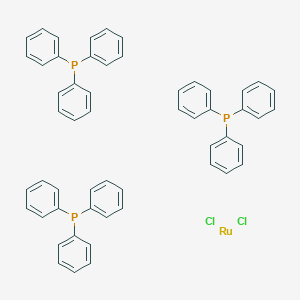

Tris(triphenylphosphine)ruthenium(II) chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

dichlororuthenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWBLJMBLGWSIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45Cl2P3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15529-49-4 | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(triphenylphosphine)ruthenium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Tris(triphenylphosphine)ruthenium(II) chloride, with the chemical formula RuCl₂(PPh₃)₃, is a key coordination complex of ruthenium.[1][2] This chocolate-brown solid is soluble in many organic solvents, such as benzene, and serves as a vital precursor for a wide array of other complexes, including homogeneous catalysts used in organic synthesis.[1] Its versatility as a precatalyst extends to numerous transformations, including oxidations, reductions, cross-couplings, cyclizations, and isomerizations.[1][2]

Physicochemical Properties

This compound is a crystalline solid with a monoclinic crystal structure.[1] Key physical and structural properties are summarized below.

| Property | Value |

| Chemical Formula | C₅₄H₄₅Cl₂P₃Ru |

| Molar Mass | 958.83 g/mol |

| Appearance | Black or Red-Brown Crystals |

| Density | 1.43 g/cm³ |

| Melting Point | 133 °C |

| Crystal Structure | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square-Pyramidal / Octahedral |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a ruthenium(III) precursor with an excess of triphenylphosphine. The general workflow for the synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and characterization of RuCl₂(PPh₃)₃.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[2][3]

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Methanol or Ethanol (anhydrous and deoxygenated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ruthenium(III) chloride trihydrate in methanol or ethanol.

-

Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for approximately 15 minutes.

-

While maintaining the inert atmosphere, add a stoichiometric excess of triphenylphosphine to the solution.

-

Heat the reaction mixture to reflux with continuous stirring. A color change to a dark brown solution should be observed.

-

Continue refluxing for 1-2 hours. The product will begin to precipitate as a dark brown solid.

-

After the reflux period, allow the mixture to cool to room temperature. Further precipitation of the product should occur.

-

Collect the solid product by filtration through a Büchner funnel.

-

Wash the collected solid with several portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum to yield this compound as a crystalline solid.

Structural Characterization

The molecular structure of this compound has been extensively studied. It exhibits a five-coordinate, distorted square-pyramidal geometry in the solid state, though it can also be viewed as octahedral with a weak agostic interaction between the ruthenium center and a hydrogen atom of one of the phenyl groups.[1][4][5] This interaction leads to a slight distortion of the coordination sphere.

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided precise data on the bond lengths and angles within the complex.

| Parameter | Value (Å) |

| Ru-P Bond Lengths | 2.230 - 2.412 |

| Ru-Cl Bond Lengths | ~2.387 |

| Ru---H Agostic Interaction | ~2.59 |

Data sourced from multiple crystallographic studies.[1]

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are crucial for characterizing the complex in solution.

| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent |

| ³¹P | ~28.94 ppm | singlet | CDCl₃ |

The single peak in the ³¹P NMR spectrum indicates that the three phosphine ligands are chemically equivalent on the NMR timescale in solution.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the ligands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3058 | C-H aromatic stretch |

| ~1480 | C=C aromatic stretch |

| ~1432 | C=C aromatic stretch |

| 742, 693 | C-H bending vibrations |

The absence of a strong absorption band in the 1900-2100 cm⁻¹ region confirms the absence of carbonyl ligands.[7][8]

UV-Visible Spectroscopy

The electronic spectrum of this compound in solution shows characteristic absorption bands. In solution, an equilibrium exists where one of the triphenylphosphine ligands can dissociate. The addition of excess triphenylphosphine can shift this equilibrium, leading to changes in the UV-Vis spectrum.[9]

Catalytic Applications

This compound is a versatile precatalyst for a variety of organic transformations. A representative example is the hydrogenation of alkenes. The proposed catalytic cycle involves the formation of a ruthenium hydride species.

Caption: Simplified catalytic cycle for alkene hydrogenation using RuCl₂(PPh₃)₃.

This complex serves as a precatalyst for the hydrogenation of a wide range of substrates, including alkenes, nitro compounds, ketones, and imines.[1][10] It also facilitates oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones.[1] Furthermore, it is employed in carbon-carbon bond-forming reactions through cross-coupling and C-H activation.[1]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is sensitive to air and moisture and should be stored under an inert atmosphere.[2]

References

- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. open.library.ubc.ca [open.library.ubc.ca]

- 5. journals.iucr.org [journals.iucr.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 15529-49-4 [chemicalbook.com]

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl2(PPh3)3]: A Comprehensive Technical Guide for Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotris(triphenylphosphine)ruthenium(II), commonly abbreviated as RuCl2(PPh3)3, is a versatile coordination complex that has garnered significant attention as a homogeneous catalyst in a myriad of organic transformations. Its efficacy in promoting reactions such as hydrogenations, transfer hydrogenations, oxidations, isomerizations, and carbon-carbon bond formations makes it an invaluable tool in synthetic chemistry, including in the synthesis of pharmaceutical intermediates. This technical guide provides an in-depth overview of the physical and chemical properties of RuCl2(PPh3)3, detailed experimental protocols for its synthesis and catalytic use, and quantitative data on its performance.

Physical and Chemical Properties

RuCl2(PPh3)3 is a chocolate-brown, air-sensitive solid soluble in many organic solvents like benzene.[1] Key physical and structural properties are summarized in the table below.

Table 1: Physical and Structural Properties of RuCl2(PPh3)3

| Property | Value |

| Chemical Formula | C54H45Cl2P3Ru[1] |

| Molar Mass | 958.83 g/mol [1] |

| Appearance | Black or Red-Brown Crystals[1] |

| Density | 1.43 g/cm³[1] |

| Melting Point | 133 °C[1] |

| Crystal Structure | Monoclinic[1] |

| Space Group | C2h5-P21/c[1] |

| Coordination Geometry | Distorted octahedral/Square pyramidal[1] |

| Ru-P Bond Lengths | 2.230 Å, 2.374 Å, 2.412 Å[1] |

| Ru-Cl Bond Lengths | 2.387 Å (both)[1] |

| Ru---H Agostic Interaction | 2.59 Å[1] |

The coordination sphere of RuCl2(PPh3)3 is often described as five-coordinate or distorted octahedral, with one coordination site potentially occupied by a hydrogen atom from a phenyl group of a triphenylphosphine ligand in a weak agostic interaction.[1]

Chemical Reactivity:

-

Ligand Substitution: The triphenylphosphine ligands in RuCl2(PPh3)3 can be readily substituted by other ligands. In the presence of excess triphenylphosphine, it forms the black-colored RuCl2(PPh3)4.[1] This reactivity is fundamental to its role as a pre-catalyst, where ligand dissociation is often the initial step in the catalytic cycle.

-

Reaction with Hydrogen: In the presence of a base, RuCl2(PPh3)3 reacts with hydrogen to form the monohydride complex, HRuCl(PPh3)3.[1]

-

Reaction with Carbon Monoxide: It reacts with carbon monoxide to yield trans,trans,trans-RuCl2(CO)2(PPh3)2.[1]

Catalytic Applications and Performance

RuCl2(PPh3)3 is a pre-catalyst for a wide range of organic reactions.[1] Its catalytic versatility is a hallmark of its utility in organic synthesis.

Transfer Hydrogenation of Ketones

RuCl2(PPh3)3 is a highly effective catalyst for the transfer hydrogenation of ketones to secondary alcohols, typically using isopropanol as the hydrogen source in the presence of a base.[2]

Table 2: Performance of RuCl2(PPh3)3 Derivatives in Transfer Hydrogenation of Ketones

| Catalyst | Substrate | Base | TOF (h⁻¹) | Reference |

| trans-[RuCl2(PPh3)(PNN')] (amino) | Acetophenone | (CH3)2CHONa | 190,000 | [2] |

| trans-[RuCl2(PPh3)(PNN')] (imino) | Acetophenone | (CH3)2CHONa | 185,000 | [2] |

| Various Ru(II) complexes derived from RuCl2(PPh3)3 | Acetophenone | iPrOK | up to 768 | [3] |

| Various Ru(II) complexes derived from RuCl2(PPh3)3 | Cyclohexanone | iPrOK | up to 576 | [3] |

PNN' refers to tridentate ligands containing phosphine, amine/imine, and pyridyl donor groups.

Oxidation of Alcohols

In combination with a suitable co-catalyst or oxidant, RuCl2(PPh3)3 catalyzes the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Table 3: Performance of RuCl2(PPh3)3 in the Oxidation of Alcohols

| Co-catalyst/Oxidant | Substrate | Product | Selectivity | Reference |

| TEMPO/O2 | Primary and Secondary Alcohols | Aldehydes and Ketones | >99% | [1] |

| K2CO3/Acetone | Secondary Alcohols | Ketones | High | [4] |

| N-methylmorpholine N-oxide | Secondary Alcohols | Ketones | - |

Hydrogenation of Alkenes

Dichlorotris(triphenylphosphine)ruthenium(II) serves as a precatalyst for the hydrogenation of alkenes.[1] The active catalytic species is often a ruthenium hydride formed in situ.

Isomerization of Alkenes

RuCl2(PPh3)3 can catalyze the isomerization of alkenes, for example, the conversion of terminal alkenes to internal alkenes.[5]

Carbon-Carbon Bond Formation

RuCl2(PPh3)3 facilitates C-C bond formation through reactions like the Kharasch addition of chlorocarbons to alkenes and cross-coupling reactions.[1][6]

Experimental Protocols

Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II)

This procedure is adapted from literature methods and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air sensitivity of the product.[7]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl3·xH2O)

-

Triphenylphosphine (PPh3)

-

Anhydrous, deoxygenated methanol

-

Anhydrous, deoxygenated diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (6-7 equivalents) in anhydrous, deoxygenated methanol.

-

Add ruthenium(III) chloride hydrate (1 equivalent) to the solution.

-

Heat the mixture to reflux with stirring. A dark brown precipitate of RuCl2(PPh3)3 will form. The reflux is typically continued for 1-2 hours.[7]

-

Cool the reaction mixture to room temperature.

-

Filter the dark brown solid under an inert atmosphere.

-

Wash the collected solid with several portions of anhydrous, deoxygenated diethyl ether to remove any unreacted triphenylphosphine and other impurities.

-

Dry the product under vacuum. The typical yield is around 42%.[8]

Catalytic Transfer Hydrogenation of Acetophenone

This is a general procedure for the transfer hydrogenation of a ketone using RuCl2(PPh3)3 as the pre-catalyst. All manipulations should be carried out under an inert atmosphere.

Materials:

-

RuCl2(PPh3)3

-

Acetophenone

-

Anhydrous isopropanol (hydrogen donor and solvent)

-

Potassium isopropoxide (iPrOK) or another suitable base

Procedure:

-

In a Schlenk flask, add RuCl2(PPh3)3 (e.g., 0.01 mmol, 1 mol%).

-

Add the base, potassium isopropoxide (e.g., 0.1 mmol, 10 mol%).

-

Add anhydrous isopropanol (e.g., 5 mL).

-

Add acetophenone (e.g., 1.0 mmol).

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel if necessary.

Catalytic Oxidation of 1-Phenylethanol

This procedure for the oxidation of a secondary alcohol is adapted from a published laboratory experiment and should be performed in an inert atmosphere glovebox.[8]

Materials:

-

RuCl2(PPh3)3 (1.2 x 10⁻⁴ moles)

-

Potassium carbonate (K2CO3) (1.0 x 10⁻³ moles)

-

1-Phenylethanol (1.0 x 10⁻³ moles)

-

Dry acetone (15 mL)

-

Mesitylene (internal standard, 1.0 x 10⁻³ moles)

Procedure:

-

In a triple-neck round-bottom flask inside a glovebox, add RuCl2(PPh3)3, K2CO3, and a stir bar.

-

In a separate vial, dissolve 1-phenylethanol and mesitylene in dry acetone.

-

Add the acetone solution to the flask. The solution should turn a yellow/brown color.

-

Remove the flask from the glovebox and attach it to a reflux condenser under a positive pressure of nitrogen.

-

Heat the mixture to reflux.

-

Monitor the reaction by taking aliquots at specific time intervals (e.g., 1 and 2 hours) and analyzing them by ¹H NMR to determine the yield of acetophenone relative to the internal standard.[8]

Catalytic Cycle Visualization

The following diagram illustrates a plausible catalytic cycle for the transfer hydrogenation of a ketone with isopropanol, catalyzed by a ruthenium complex derived from RuCl2(PPh3)3.

Caption: Catalytic cycle for transfer hydrogenation.

Conclusion

Dichlorotris(triphenylphosphine)ruthenium(II) is a cornerstone pre-catalyst in homogeneous catalysis. Its utility in a broad spectrum of organic transformations, coupled with its relatively straightforward synthesis, ensures its continued relevance in both academic research and industrial applications, including the development of novel synthetic routes for pharmaceuticals. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers leveraging the catalytic prowess of RuCl2(PPh3)3.

References

- 1. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. An Unusual Type of Ruthenium-Catalyzed Transfer Hydrogenation of Ketones with Alcohols Accompanied by C-C Coupling [organic-chemistry.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Bonding in Tris(triphenylphosphine)ruthenium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, bonding, and characterization of Tris(triphenylphosphine)ruthenium(II) chloride, a pivotal coordination complex in catalysis and precursor chemistry.

Molecular Structure and Coordination Geometry

This compound, with the chemical formula RuCl₂(PPh₃)₃, is a coordination complex featuring a central ruthenium atom. Its coordination sphere can be described as either a five-coordinate, distorted square pyramidal geometry or as a six-coordinate octahedral geometry if a weak agostic interaction is considered.[1] This agostic interaction involves one of the ortho-hydrogen atoms of a phenyl group on a triphenylphosphine ligand interacting with the ruthenium center.[1] The complex typically appears as a chocolate brown solid and is soluble in organic solvents like benzene.

The solid-state structure has been extensively studied by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c.[1] The asymmetry of the complex is evident in the differing Ru-P bond lengths.[1]

Quantitative Structural Data

The following tables summarize the key crystallographic and bond parameter data for this compound.

Table 1: Crystallographic Data [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.01 |

| b (Å) | 20.22 |

| c (Å) | 12.36 |

| α (°) | 90 |

| β (°) | 90.5 |

| γ (°) | 90 |

Table 2: Selected Bond Lengths [1]

| Bond | Length (Å) |

| Ru-P(1) | 2.374 |

| Ru-P(2) | 2.412 |

| Ru-P(3) | 2.230 |

| Ru-Cl(1) | 2.387 |

| Ru-Cl(2) | 2.387 |

| Ru---H (agostic) | 2.59 |

Bonding and Electronic Structure

The bonding in this compound involves coordinate covalent bonds between the ruthenium(II) center and the phosphorus atoms of the triphenylphosphine ligands, as well as the chloride ligands. The triphenylphosphine ligands are notable for their ability to act as both σ-donors and π-acceptors, which influences the electronic properties of the complex. The non-equivalence of the Ru-P bond lengths suggests varying degrees of σ-donation and π-backbonding for each phosphine ligand, contributing to the distorted geometry of the complex. The agostic Ru---H interaction, though weak, further illustrates the coordinative flexibility of the ruthenium center.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A solution of ruthenium(III) chloride trihydrate in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The solution is thoroughly deoxygenated by bubbling with an inert gas.

-

A methanolic solution of triphenylphosphine is added to the ruthenium chloride solution.

-

The reaction mixture is heated to reflux under an inert atmosphere for several hours.

-

Upon cooling, a brown precipitate of this compound forms.

-

The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

Characterization Methods

Objective: To determine the precise three-dimensional molecular structure and crystal packing.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil due to the air-sensitivity of many organometallic complexes.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.

Objective: To probe the solution-state structure and dynamics of the complex.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

-

Data Acquisition: ¹H and ³¹P{¹H} NMR spectra are acquired on a high-field NMR spectrometer. For ³¹P NMR, proton decoupling is typically used to simplify the spectra.

-

Spectral Analysis: The chemical shifts and coupling constants in the ¹H and ³¹P NMR spectra provide information about the electronic environment of the hydrogen and phosphorus nuclei, respectively. The presence of multiple signals in the ³¹P spectrum can indicate the non-equivalence of the phosphine ligands in solution.

Objective: To identify characteristic vibrational modes of the ligands.

Methodology:

-

Sample Preparation: A solid sample of the complex is prepared as a KBr pellet or as a mull in Nujol.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Spectral Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of the triphenylphosphine and Ru-Cl bonds.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Ligand Substitution Reactions

Caption: Key ligand substitution reactions of this compound.

References

The Evolution of a Catalyst: A Technical Guide to Wilkinson's Catalyst and Its Progeny

Introduction

In the landscape of modern synthetic chemistry, few catalysts have achieved the iconic status of chlorotris(triphenylphosphine)rhodium(I), colloquially known as Wilkinson's catalyst. Discovered in the 1960s by Sir Geoffrey Wilkinson, this coordination complex revolutionized homogeneous catalysis, particularly in the hydrogenation of alkenes and alkynes. Its remarkable efficiency under mild conditions, coupled with its high selectivity, paved the way for significant advancements in organic synthesis, impacting fields from pharmaceuticals to materials science. This technical guide provides an in-depth exploration of the historical development of Wilkinson's catalyst and the subsequent evolution of its analogues, offering researchers, scientists, and drug development professionals a comprehensive resource on this pivotal catalytic system.

The Dawn of a New Era: The Discovery of Wilkinson's Catalyst

The journey of Wilkinson's catalyst began in the mid-1960s, a period of burgeoning interest in organometallic chemistry. Sir Geoffrey Wilkinson and his research group at Imperial College London were investigating the chemistry of rhodium complexes. In 1965, they reported the synthesis of a novel rhodium(I) complex, [RhCl(PPh₃)₃], by reacting rhodium(III) chloride with an excess of triphenylphosphine in refluxing ethanol.[1] Initially, the focus was on the fundamental properties of this new compound. However, its true potential was unveiled when its exceptional catalytic activity for the homogeneous hydrogenation of unsaturated hydrocarbons at ambient temperature and pressure was discovered.[1] This was a groundbreaking development, as it offered a soluble, and therefore more selective, alternative to the heterogeneous catalysts predominantly used at the time. Wilkinson was awarded the Nobel Prize in Chemistry in 1973, in part for his pioneering work in organometallic chemistry, including the development of this catalyst.

Structural and Mechanistic Hallmarks

Wilkinson's catalyst, with the chemical formula [RhCl(PPh₃)₃], possesses a square planar geometry around the central rhodium atom.[2] This 16-electron complex is coordinatively unsaturated, a key feature that allows it to readily coordinate with substrates. The three bulky triphenylphosphine (PPh₃) ligands play a crucial role in both stabilizing the complex and influencing its reactivity and selectivity through their steric and electronic properties.

The catalytic cycle for alkene hydrogenation by Wilkinson's catalyst is a well-established sequence of steps involving oxidative addition, ligand dissociation, substrate coordination, migratory insertion, and reductive elimination.[2][3][4]

The Quest for Superiority: The Development of Analogues

While Wilkinson's catalyst proved to be a powerful tool, its application was not without limitations. These included its insolubility in polar and aqueous solvents, the challenge of separating the catalyst from the reaction products, and its sometimes-limited activity towards more sterically hindered alkenes. These challenges spurred the development of a vast array of analogues, each designed to address specific shortcomings of the parent catalyst. These analogues can be broadly categorized based on the modifications made to the original structure.

Analogues with Modified Phosphine Ligands

The steric and electronic properties of the phosphine ligands are paramount to the catalyst's performance. By systematically altering these ligands, researchers have been able to fine-tune the catalyst's activity, selectivity, and stability.

-

Electron-Donating and Electron-Withdrawing Ligands: The electronic nature of the phosphine ligand influences the electron density at the rhodium center, which in turn affects the rates of oxidative addition and reductive elimination. Ligands with electron-donating groups (e.g., alkylphosphines) tend to increase the electron density on the rhodium, which can enhance the rate of oxidative addition of H₂. Conversely, ligands with electron-withdrawing groups can influence the stability of intermediates in the catalytic cycle.

-

Sterically Demanding Ligands: The size of the phosphine ligands dictates the steric environment around the rhodium center. Increasing the steric bulk can enhance selectivity for less hindered alkenes and, in some cases, improve catalyst stability by preventing dimerization or other deactivation pathways.

Water-Soluble Analogues

The insolubility of Wilkinson's catalyst in water limits its use in biphasic catalysis and for the hydrogenation of water-soluble substrates. To overcome this, water-soluble analogues have been developed by introducing hydrophilic functionalities into the phosphine ligands, most commonly by sulfonation. A prominent example is the tris(3-sulfonatophenyl)phosphine (TPPTS) ligand, which, when coordinated to rhodium, forms a highly water-soluble catalyst. This allows for the hydrogenation to occur in a two-phase system, simplifying catalyst recovery and recycling.

Polymer- and Solid-Supported Analogues

To facilitate catalyst separation and reuse, a significant area of research has focused on immobilizing Wilkinson's catalyst or its analogues onto solid supports.[5][6] This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). Common supports include polymers, silica, and other inorganic materials.[5][6] The catalyst can be attached to the support through covalent bonding to a modified phosphine ligand or through non-covalent interactions. While this strategy offers practical advantages, challenges such as leaching of the metal into the product and potential mass transfer limitations need to be carefully managed.

Fluorous Analogues

Fluorous catalysis represents another strategy for efficient catalyst separation. By attaching long-chain perfluoroalkyl groups to the phosphine ligands, fluorous analogues of Wilkinson's catalyst can be synthesized.[7] These catalysts are preferentially soluble in fluorous solvents. After the reaction, the fluorous catalyst phase can be easily separated from the organic product phase by simple phase separation, allowing for catalyst recycling.

Quantitative Performance Comparison

The efficacy of Wilkinson's catalyst and its analogues is best understood through a quantitative comparison of their catalytic performance. The following table summarizes key performance metrics for the hydrogenation of various substrates under different conditions.

| Catalyst | Ligand | Substrate | Solvent(s) | Temp (°C) | Pressure (atm H₂) | Conversion (%) | TON | TOF (h⁻¹) | Reference |

| Wilkinson's Catalyst | PPh₃ | Cyclohexene | Benzene/Ethanol | 25 | 1 | >99 | - | - | [8] |

| 1-Hexene | Toluene | 25 | 1 | >99 | - | - | [9] | ||

| Fluorous Analogue (3a) | P{C₆H₄-p-SiMe₂(CH₂)₂C₆F₁₃}₃ | 1-Dodecene | C₈F₁₈ | 60 | 1 | 100 | 1000 | 2000 | [7] |

| Fluorous Analogue (3b) | P{C₆H₄-p-SiMe₂(CH₂)₂C₈F₁₇}₃ | 1-Dodecene | C₈F₁₈ | 60 | 1 | 100 | 1000 | 1000 | [7] |

| p-TMS Analogue (3c) | P(C₆H₄-p-SiMe₃)₃ | 1-Dodecene | Toluene | 60 | 1 | 100 | 1000 | >2000 | [7] |

| Water-Soluble Analogue | TPPTS | 1-Hexene | Water/Toluene | 80 | 50 | 99 | >10000 | 2000 | |

| Polymer-Supported Analogue | Polystyrene-divinylbenzene-PPh₂ | Cyclohexene | Benzene | 25 | 1 | 100 | - | - |

Note: TON (Turnover Number) = moles of product / moles of catalyst; TOF (Turnover Frequency) = TON / time. Data for water-soluble and polymer-supported analogues are representative values from the literature and may vary based on specific synthesis and reaction conditions.

Experimental Protocols

Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of triphenylphosphine (e.g., 6 molar equivalents) in hot absolute ethanol.

-

To this stirring solution, add a solution of rhodium(III) chloride trihydrate (1 molar equivalent) in a small amount of hot absolute ethanol.

-

Heat the reaction mixture to reflux with continuous stirring. The color of the solution will change, and a crystalline precipitate will form. The reflux is typically maintained for about 30 minutes to 2 hours.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Collect the reddish-brown crystals by vacuum filtration through a Hirsch funnel.

-

Wash the crystals with several small portions of cold ethanol, followed by diethyl ether, to remove any unreacted triphenylphosphine and other impurities.

-

Dry the product under vacuum. A typical yield is in the range of 85-95%.[8]

General Procedure for Alkene Hydrogenation using Wilkinson's Catalyst

Materials:

-

Wilkinson's catalyst ([RhCl(PPh₃)₃])

-

Alkene substrate (e.g., cyclohexene)

-

Solvent (e.g., toluene or a benzene/ethanol mixture)

-

Hydrogen gas (high purity)

Procedure:

-

In a Schlenk flask or a similar apparatus equipped with a magnetic stirrer and a gas inlet, dissolve the alkene substrate in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add Wilkinson's catalyst to the solution. The amount of catalyst is typically 0.1 to 1 mol% relative to the substrate.

-

Purge the system with hydrogen gas several times to replace the inert atmosphere.

-

Maintain a positive pressure of hydrogen (e.g., by using a balloon filled with hydrogen) and stir the reaction mixture vigorously at the desired temperature (typically room temperature).

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the solvent can be removed under reduced pressure to yield the hydrogenated product. If necessary, the product can be purified by chromatography to remove the catalyst residue.

Visualizing the Core Concepts

To further elucidate the key aspects of Wilkinson's catalyst, the following diagrams, generated using the DOT language, provide visual representations of its structure, catalytic cycle, and a typical experimental workflow.

References

- 1. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Synthesis, solid-state NMR characterization, and application for hydrogenation reactions of a novel Wilkinson's-type immobilized catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. odinity.com [odinity.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Tris(triphenylphosphine)ruthenium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the organometallic complex Tris(triphenylphosphine)ruthenium(II) chloride, RuCl₂(PPh₃)₃. This compound is a cornerstone catalyst and precursor in organic and inorganic synthesis, making its thorough characterization essential for researchers. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic properties of RuCl₂(PPh₃)₃ are highly dependent on its physical state (solid vs. solution) and the solvent used, due to the lability of the triphenylphosphine (PPh₃) ligands in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of RuCl₂(PPh₃)₃ in solution. The data often reflects the dynamic equilibrium involving the dissociation of PPh₃ ligands.

Table 1: NMR Spectroscopic Data for RuCl₂(PPh₃)₃

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity & Notes |

| ¹H NMR | CDCl₃ | 7.28 - 7.00 | Multiplet |

| ³¹P NMR | CDCl₃ | ~28.9 | Singlet |

| CD₂Cl₂ | ~30.6 | Broad Singlet (major species) | |

| CD₂Cl₂ | ~ -4.2 | Singlet (free PPh₃ from dissociation) | |

| Solid State | ~42.1 | Broad peak (CP/MAS) |

Note: ¹H NMR signals correspond to the 45 aromatic protons of the three triphenylphosphine ligands. The broadness of the signals is characteristic of the complex fluxional behavior in solution. ³¹P NMR data can vary significantly based on solvent, concentration, and temperature, reflecting the equilibrium between the tris- and bis-phosphine species in solution.

Infrared (IR) Spectroscopy

IR spectroscopy provides information on the vibrational modes of the molecule, primarily highlighting the characteristics of the PPh₃ ligands.

Table 2: Key IR Absorption Bands for RuCl₂(PPh₃)₃

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3055 | Medium | Aromatic C-H Stretch |

| 1550 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1480, ~1435 | Strong | Phenyl Ring Vibrations |

| 1000 - 1100 | Strong | In-plane Phenyl C-H Bending |

| ~740, ~690 | Strong | Out-of-plane Phenyl C-H Bending |

| ~520 | Medium | Ru-P Stretch |

Note: The spectrum is dominated by the strong absorptions of the triphenylphosphine ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of RuCl₂(PPh₃)₃ in solution is characterized by charge-transfer bands. The position and intensity of these bands can be sensitive to the solvent environment.

Table 3: UV-Vis Spectroscopic Data for RuCl₂(PPh₃)₃

| Solvent | λ_max (nm) | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Assignment |

| CH₂Cl₂ | ~480 | Not Reported | Metal-to-Ligand Charge Transfer (MLCT) |

| 1:1 H₂O/Dioxane | 430 | Not Reported | MLCT (likely of a solvent-adduct species)[1] |

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above. Given that RuCl₂(PPh₃)₃ is air-sensitive, all sample preparations should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]

NMR Spectroscopy Protocol

-

Sample Preparation (Inert Atmosphere):

-

Accurately weigh approximately 5-10 mg of RuCl₂(PPh₃)₃ into a clean, dry vial.

-

Transfer the solid into a clean, dry NMR tube equipped with a J. Young valve or a septum-sealed cap.

-

Using a gas-tight syringe, add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or CD₂Cl₂). Ensure the solvent has been passed through a column of activated alumina or freeze-pump-thawed to remove oxygen and water.

-

Gently agitate the tube to dissolve the complex, which should form a brown solution.

-

-

Instrument Setup & Data Acquisition:

-

The NMR spectra can be recorded on a spectrometer operating at a field strength of 300 MHz or higher.[2]

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[3]

-

³¹P NMR: Acquire a proton-decoupled ³¹P{¹H} spectrum. Use an external reference of 85% H₃PO₄ (δ 0.0 ppm).[3]

-

IR Spectroscopy (FTIR-ATR) Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid, air-sensitive samples with minimal preparation.[4]

-

Sample Preparation (Inert Atmosphere):

-

Instrument Setup & Data Acquisition:

-

Seal the ATR accessory if possible, or quickly transfer it to the FTIR spectrometer to minimize air exposure.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.[4]

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

After analysis, carefully remove the sample and clean the ATR crystal with an appropriate solvent (e.g., dichloromethane followed by isopropanol) and a soft, non-abrasive wipe.[7]

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation (Inert Atmosphere):

-

Prepare a stock solution of RuCl₂(PPh₃)₃ in a suitable, dry, and deoxygenated UV-grade solvent (e.g., CH₂Cl₂ or toluene) inside a glovebox. The concentration should be accurately known (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Prepare a series of dilutions from the stock solution to determine molar absorptivity accurately.

-

Fill a 1 cm path length quartz cuvette with the sample solution. The cuvette should have a screw cap with a septum or a Teflon stopper to ensure an airtight seal.

-

-

Instrument Setup & Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a reference cuvette with the pure solvent used for the sample preparation.

-

Place both the reference and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

-

The baseline should be corrected using the reference cuvette.

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of an air-sensitive compound like RuCl₂(PPh₃)₃.

Caption: General workflow for the spectroscopic analysis of RuCl₂(PPh₃)₃.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. rsc.org [rsc.org]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. agilent.com [agilent.com]

- 7. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Solubility and Stability of Tris(triphenylphosphine)ruthenium(II) Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Tris(triphenylphosphine)ruthenium(II) chloride, [RuCl₂(PPh₃)₃], is a pivotal coordination complex and catalyst precursor in a multitude of organic syntheses. Its efficacy in reactions such as hydrogenation, isomerization, and cross-coupling is critically dependent on its behavior in solution. This technical guide provides a comprehensive overview of the solubility and stability of [RuCl₂(PPh₃)₃] in common organic solvents, offering both a summary of existing knowledge and detailed protocols for empirical determination.

Core Concepts: Solubility and Stability

The solubility of [RuCl₂(PPh₃)₃] dictates its availability for catalytic reactions, influencing reaction rates and overall yield. Its stability, on the other hand, determines the lifetime of the active catalytic species and the potential for side reactions or catalyst deactivation. Both properties are highly solvent-dependent and are influenced by factors such as temperature, atmosphere, and the presence of co-reagents.

Solubility Profile

Precise quantitative solubility data for [RuCl₂(PPh₃)₃] is not extensively reported in the literature. The available information is largely qualitative. The following table summarizes the known solubility characteristics of the complex in various organic solvents.

| Solvent | IUPAC Name | Solubility Description | Notes |

| Benzene | Benzene | Soluble[1] | Solutions are air-sensitive. |

| Toluene | Toluene | Sparingly Soluble | - |

| Dichloromethane (DCM) | Dichloromethane | Soluble | A dichloromethane hemisolvate has been reported, implying solubility.[2] |

| Chloroform | Trichloromethane | Low Solubility | May form adducts. |

| Tetrahydrofuran (THF) | Oxolane | Soluble | Solutions can be unstable over time. |

| Acetone | Propan-2-one | Very Slightly Soluble (with dissociation) | Dissociation suggests ligand exchange or decomposition. |

| Methanol | Methanol | Low Solubility[3] | Reacts with the solvent, especially upon heating. |

| Ethanol | Ethanol | Very Slightly Soluble (with dissociation) | Used as a solvent for synthesis, but the product precipitates upon cooling. |

| Acetonitrile | Acetonitrile | Soluble[3] | - |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble[3] | - |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble[3] | - |

| Pyridine | Pyridine | Soluble[3] | Likely forms new coordination complexes. |

| Diethyl Ether | Ethoxyethane | Insoluble | - |

| n-Hexane | Hexane | Insoluble | - |

Stability in Organic Solvents

This compound is known to be sensitive to air and moisture, particularly in solution. Its stability is not merely a measure of decomposition over time but also involves its reactivity and ligand exchange dynamics in different solvent environments.

Key Stability Considerations:

-

Atmospheric Sensitivity: Solutions of [RuCl₂(PPh₃)₃] are susceptible to oxidation in the presence of air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Ligand Dissociation: In solution, particularly in coordinating solvents, [RuCl₂(PPh₃)₃] can undergo dissociation of one or more triphenylphosphine (PPh₃) ligands. This equilibrium is often the first step in its catalytic cycles.

-

Solvent Coordination: Solvents can coordinate to the ruthenium center after ligand dissociation, influencing the reactivity and stability of the complex.

-

Dimerization: In some solvents, there is evidence to suggest that the complex can form dimeric species.[4]

-

Reactivity with Other Species: The complex readily reacts with various small molecules like carbon monoxide and hydrogen, leading to the formation of new stable complexes.[1][5]

The following table summarizes known stability characteristics in selected solvents under inert conditions.

| Solvent | Stability Observations | Potential Products/Pathways |

| Benzene | Solutions are relatively stable for short periods but are air-sensitive. | Ligand dissociation to form [RuCl₂(PPh₃)₂] is a key equilibrium. |

| Dichloromethane | Generally a good solvent for reactions, but long-term stability may be limited. | Potential for slow reaction with the chlorinated solvent over time. |

| Tetrahydrofuran (THF) | Used as a solvent for reactions, but solutions can degrade. | THF can coordinate to the metal center. |

| Alcohols (Methanol, Ethanol) | Reacts with the solvent, particularly at elevated temperatures.[5] | Can form carbonyl and hydrido complexes through alcohol dehydrogenation.[5] |

Experimental Protocols

Given the limited quantitative data in the literature, researchers often need to determine the solubility and stability of [RuCl₂(PPh₃)₃] for their specific applications. The following are detailed methodologies for these determinations.

Protocol 1: Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for determining the solubility of an air-sensitive compound like [RuCl₂(PPh₃)₃] in a given organic solvent at a specific temperature.

Caption: Workflow for Gravimetric Solubility Determination.

Methodology:

-

Preparation:

-

Ensure the chosen organic solvent is anhydrous and thoroughly degassed (e.g., by several freeze-pump-thaw cycles or by sparging with an inert gas).

-

Dry the [RuCl₂(PPh₃)₃] solid under vacuum to remove any residual moisture or solvent.

-

-

Equilibration:

-

In a glovebox or under a positive pressure of inert gas, add an excess of the dried [RuCl₂(PPh₃)₃] to a known volume or mass of the degassed solvent in a Schlenk flask equipped with a stir bar. "Excess" means enough solid remains undissolved to ensure saturation.

-

Seal the flask and stir the suspension in a temperature-controlled bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Stop stirring and allow the undissolved solid to settle completely.

-

Prepare a tared (pre-weighed) Schlenk tube.

-

Using a cannula or a filter-tipped syringe, carefully transfer a known volume or mass of the clear, saturated supernatant to the tared Schlenk tube, ensuring no solid particles are transferred.

-

-

Analysis:

-

Remove the solvent from the aliquot under high vacuum, gently heating if necessary, until a constant weight of the solid residue is achieved.

-

The mass of the dissolved [RuCl₂(PPh₃)₃] is the final mass of the Schlenk tube minus its tare weight.

-

Calculate the solubility based on the mass of the dissolved solid and the initial volume or mass of the solvent aliquot.

-

Protocol 2: Stability Assessment by UV-Vis and NMR Spectroscopy

This protocol describes how to monitor the stability of [RuCl₂(PPh₃)₃] in a specific solvent over time.

Caption: Workflow for Spectroscopic Stability Assessment.

Methodology:

-

Solution Preparation:

-

In a glovebox, prepare a solution of [RuCl₂(PPh₃)₃] in the desired deuterated (for NMR) or non-deuterated (for UV-Vis) anhydrous, degassed solvent at a known concentration.

-

For UV-Vis, the concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer (typically < 1.5).

-

For NMR, a typical concentration is 5-10 mg/mL.

-

-

UV-Vis Spectroscopy:

-

Transfer a portion of the solution to a cuvette with a septum-sealed cap.

-

Immediately record the UV-Vis spectrum at time t=0.

-

Store the cuvette at a constant temperature, protected from light.

-

Record spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Analyze the spectra for any changes, such as a decrease in the intensity of characteristic absorption bands, the appearance of new bands, or shifts in λmax, which would indicate decomposition or reaction.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Transfer the solution to an NMR tube fitted with a J. Young valve or a sealed cap.

-

Acquire initial ¹H and ³¹P{¹H} NMR spectra at time t=0. The ³¹P NMR is particularly useful for observing changes in the phosphorus-containing ligands.

-

Store the NMR tube under the same conditions as the UV-Vis sample.

-

Acquire subsequent spectra at the same time intervals.

-

Analyze the spectra for the appearance of new signals (indicating decomposition products or new complexes), a decrease in the integration of the parent complex signals, or changes in chemical shifts. The appearance of free triphenylphosphine (a sharp singlet around -5 ppm in the ³¹P NMR spectrum) is a clear indicator of ligand dissociation.

-

Conclusion

While this compound is a cornerstone catalyst in synthetic chemistry, its successful application hinges on a nuanced understanding of its solution behavior. The provided qualitative data serves as a valuable starting point for solvent selection. However, for rigorous and reproducible results, especially in process development and scale-up, the experimental determination of solubility and stability under reaction-specific conditions is strongly recommended. The protocols outlined in this guide provide a robust framework for researchers to generate this critical data, enabling more informed and efficient use of this versatile ruthenium complex.

References

An In-depth Technical Guide to the Electronic and Steric Effects of Triphenylphosphine Ligands in Ruthenium Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylphosphine (PPh₃) is a cornerstone ligand in the field of ruthenium chemistry. Its unique combination of steric bulk and electronic properties allows for the fine-tuning of the reactivity, stability, and catalytic activity of ruthenium complexes. Understanding these effects is paramount for the rational design of novel catalysts and therapeutic agents. This guide provides a detailed examination of the steric and electronic parameters of PPh₃, the experimental techniques used to quantify them, and their profound impact on the structure and function of ruthenium complexes.

Core Concepts: Steric and Electronic Effects

The behavior of a triphenylphosphine ligand in a ruthenium complex is primarily governed by two distinct but interrelated properties: its size (steric effect) and its ability to donate or accept electron density (electronic effect).

Electronic Effects: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand describes its net electron-donating or -withdrawing character. Triphenylphosphine is considered a moderate σ-donor and a weak π-acceptor. This electronic nature directly influences the electron density at the ruthenium center, which in turn affects its redox properties and ability to bind substrates.

The most widely accepted quantitative measure of a ligand's electronic effect is the Tolman Electronic Parameter (TEP) . It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) via infrared spectroscopy in a standard nickel complex, [LNi(CO)₃], where L is the phosphine ligand.[1]

-

Stronger electron-donating ligands increase the electron density on the metal. This leads to increased π-backbonding from the metal to the antibonding π* orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.

-

Weaker electron-donating (or electron-withdrawing) ligands result in less π-backbonding, a stronger C-O bond, and a higher ν(CO) frequency.[1]

Steric Effects: The Tolman Cone Angle (θ)

Steric effects relate to the physical bulk of the ligand and the spatial crowding it creates around the metal center. The three phenyl groups of PPh₃ create significant steric hindrance. This bulk can influence the coordination number of the complex, the rate of ligand substitution, and the selectivity of catalytic reactions by controlling substrate access to the active site.

The primary metric for quantifying steric bulk is the Tolman Cone Angle (θ) . It is defined as the apex angle of a cone, centered 2.28 Å from the center of the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.

Quantitative Data Summary

The steric and electronic properties of PPh₃ and their manifestation in ruthenium complexes can be summarized by several key parameters. The data below is compiled for the archetypal complex, Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], unless otherwise specified.

| Parameter | Description | Value(s) | Citation(s) |

| Tolman Cone Angle (θ) | A measure of the steric bulk of the PPh₃ ligand. | 145° | |

| Tolman Electronic Parameter (TEP) | A₁ ν(CO) frequency in [Ni(CO)₃(PPh₃)], measuring electron-donating ability. | 2068.9 cm⁻¹ | |

| Ru-P Bond Lengths | Distances in [RuCl₂(PPh₃)₃], reflecting the steric and electronic environment. | Apical: ~2.21 - 2.23 Å Basal: ~2.36 - 2.43 Å | [2][3] |

| ³¹P NMR Chemical Shift (δ) | Indicates the electronic environment of the phosphorus nucleus in [RuCl₂(PPh₃)₃]. | Solid-state: ~42.1 ppm Solution (CDCl₃): ~28.9 ppm | [4] |

| Redox Potential (E₁/₂) | Ru(II)/Ru(III) couple for [RuCl₂(PPh₃)₃], reflecting the ligand's electronic influence. | +0.81 V (vs. Ag/AgCl) | [5] |

Table 1: Key Steric and Electronic Data for Triphenylphosphine and its Ruthenium Complexes.

Visualization of Key Concepts and Workflows

Diagrams generated using the DOT language provide clear visual representations of the relationships and processes discussed.

Detailed Experimental Protocols

Accurate characterization of steric and electronic effects relies on precise experimental techniques. The following sections detail the methodologies for key analyses.

X-ray Crystallography

This technique provides definitive information on the solid-state structure of ruthenium complexes, yielding precise bond lengths, bond angles, and coordination geometries that are direct manifestations of steric interactions.

-

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, slow diffusion of a non-solvent into a solution of the complex, or cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[6] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

-

Data Analysis: Key metrics such as Ru-P and Ru-Cl bond lengths and P-Ru-P angles are extracted from the refined structure to analyze the steric environment.[6]

-

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the triphenylphosphine ligands in solution. The chemical shift (δ) is highly sensitive to the electron density at the phosphorus nucleus.

-

Protocol:

-

Sample Preparation: A small amount of the purified ruthenium complex (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on an NMR spectrometer (e.g., Bruker 250 MHz) at a standard temperature (e.g., 298 K).[7] A proton-decoupled ({¹H}) experiment is standard, resulting in sharp singlets for chemically equivalent phosphorus atoms.

-

Referencing: Chemical shifts are reported in parts per million (ppm) and referenced externally to a standard, typically 85% H₃PO₄.[7]

-

Interpretation: The chemical shift value provides insight into the electronic state. For example, in complexes with two trans PPh₃ ligands, a sharp singlet is often observed around 36 ppm.[8] Changes in this shift upon modification of other ligands in the coordination sphere can be used to probe electronic effects.

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the redox potentials of a complex, providing a direct quantitative measure of the electronic effect of the PPh₃ ligands on the ruthenium center.

-

Protocol:

-

Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum disc), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

-

Solution Preparation: The ruthenium complex is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, n-Bu₄NPF₆) to ensure conductivity. The concentration of the complex is typically around 1.0 mM.

-

Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement.[9]

-

Data Acquisition: The potential of the working electrode is scanned linearly with time. A potentiostat is used to apply the potential sweep and measure the resulting current. A typical scan rate is 100 mV/s. The experiment is often calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

Analysis: The resulting plot of current versus potential (a voltammogram) is analyzed. For a reversible process, the formal potential (E₁/₂) is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value directly corresponds to the ease of oxidation or reduction of the ruthenium center.[5]

-

Conclusion

The electronic and steric properties of triphenylphosphine are not merely passive characteristics; they are active tools for manipulating the behavior of ruthenium complexes. The steric bulk, quantified by the cone angle, governs the structural stability and accessibility of the metal center, while the electronic nature, measured by the TEP and reflected in redox potentials, dictates the reactivity of the ruthenium core. A thorough understanding and precise measurement of these effects through the experimental protocols detailed herein are essential for the rational design of next-generation ruthenium-based catalysts and therapeutics, enabling professionals to tailor molecular architecture to achieve desired functions.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. staff.najah.edu [staff.najah.edu]

- 8. researchgate.net [researchgate.net]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

Preliminary Investigation of Dichlorotris(triphenylphosphine)ruthenium(II) Catalytic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a versatile coordination complex renowned for its catalytic prowess in a wide array of organic transformations.[1] This technical guide provides a preliminary investigation into its catalytic activity, focusing on key reactions paramount to synthetic chemistry and drug development. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying catalytic pathways.

Synthesis of RuCl₂(PPh₃)₃

The catalyst, a chocolate-brown solid, is synthesized from ruthenium trichloride trihydrate and an excess of triphenylphosphine in a methanol solution.[1] The complex is known to be air-sensitive, necessitating handling under an inert atmosphere.[2]

Experimental Protocol: Synthesis of RuCl₂(PPh₃)₃

A detailed experimental procedure for the synthesis of RuCl₂(PPh₃)₃ can be adapted from established laboratory methods.[3]

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Anhydrous, deoxygenated methanol

-

Schlenk flask and line

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Filter funnel and paper

-

Diethyl ether (anhydrous, deoxygenated)

Procedure:

-

To a 100 mL Schlenk flask containing a magnetic stir bar, add RuCl₃·3H₂O (e.g., 300 mg, 1.1 mmol) and PPh₃ (e.g., 1.8 g, 7 mmol).

-

Evacuate the flask and backfill with an inert gas three times.

-

Add 50 mL of deoxygenated, anhydrous methanol to the flask.

-

Heat the mixture to reflux with stirring for approximately 1 hour, or until a dark brown precipitate forms.

-

Cool the reaction mixture to room temperature.

-

Filter the brown solid under an inert atmosphere.

-

Wash the collected solid with three 10 mL portions of diethyl ether.

-

Dry the product under vacuum.

-

Store the final product, RuCl₂(PPh₃)₃, under an inert atmosphere.

Catalytic Activity in Hydrogenation Reactions

RuCl₂(PPh₃)₃ serves as a precatalyst for the hydrogenation of various unsaturated functional groups, including alkenes, alkynes, ketones, and nitro compounds.[1] The active catalytic species is believed to be a ruthenium hydride complex formed in situ.

Quantitative Data for Hydrogenation of Styrene

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |

| Styrene | 0.001 - 0.0078 | Toluene | 300 - 1200 | 120 - 160 | - | >99 | >99 | [4] |

Experimental Protocol: Hydrogenation of Cyclohexene

The following is a general procedure for the hydrogenation of an alkene, using cyclohexene as an example.

Materials:

-

RuCl₂(PPh₃)₃

-

Cyclohexene

-

Anhydrous, deoxygenated solvent (e.g., toluene or benzene)

-

Hydrogen gas source

-

High-pressure reactor (autoclave)

-

Magnetic stir bar

Procedure:

-

In a glovebox or under a stream of inert gas, charge a high-pressure reactor equipped with a magnetic stir bar with RuCl₂(PPh₃)₃ (e.g., 0.01 mmol) and the solvent (e.g., 20 mL).

-

Add cyclohexene (e.g., 10 mmol) to the reactor.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Maintain the reaction conditions for the desired time (e.g., 6 h).

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The reaction mixture can be analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and yield of cyclohexane.

Catalytic Cycle for Hydrogenation

The catalytic cycle for the hydrogenation of alkenes by RuCl₂(PPh₃)₃ is initiated by the formation of a ruthenium hydride species. One proposed pathway involves the reaction of the precatalyst with hydrogen in the presence of a base to form HRuCl(PPh₃)₃.[1]

Caption: Proposed catalytic cycle for alkene hydrogenation.

Catalytic Activity in Oxidation Reactions

RuCl₂(PPh₃)₃ is an effective catalyst for the oxidation of alcohols to aldehydes and ketones, often utilizing co-oxidants such as N-methylmorpholine N-oxide (NMO) or molecular oxygen in the presence of a radical initiator like TEMPO.[5][6]

Quantitative Data for Aerobic Oxidation of Benzyl Alcohols

The combination of RuCl₂(PPh₃)₃ and TEMPO provides an efficient system for the aerobic oxidation of various alcohols.[5]

| Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |

| Benzyl alcohol | 1 | 5 (TEMPO) | Toluene | 100 | 1 | >99 | >99 | [5] |

| 4-Methoxybenzyl alcohol | 1 | 5 (TEMPO) | Toluene | 100 | 1 | >99 | >99 | [5] |

| 4-Nitrobenzyl alcohol | 1 | 5 (TEMPO) | Toluene | 100 | 3 | >99 | >99 | [5] |

| 1-Phenylethanol | 1 | 5 (TEMPO) | Toluene | 100 | 2 | >99 | >99 | [5] |

Experimental Protocol: Oxidation of 1-Phenylethanol

A detailed procedure for the oxidation of a secondary alcohol is provided below.[2]

Materials:

-

RuCl₂(PPh₃)₃

-

1-Phenylethanol

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Inert atmosphere glovebox

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stir bar

Procedure:

-

Inside a glovebox, charge a 100 mL three-neck round-bottom flask with RuCl₂(PPh₃)₃ (e.g., 0.12 mmol, 10 mol%) and K₂CO₃ (e.g., 1.0 mmol).

-

Add a magnetic stir bar to the flask.

-

Add anhydrous acetone (e.g., 40 mL) to the flask.

-

Add 1-phenylethanol (e.g., 1.2 mmol) to the reaction mixture.

-

Attach a reflux condenser and remove the flask from the glovebox.

-

Heat the mixture to reflux with stirring under an inert atmosphere for a specified time (e.g., 1-2 hours).

-

Cool the reaction to room temperature.

-

The conversion to acetophenone can be determined by taking aliquots and analyzing them via GC or NMR. Turnover frequency (TOF) can be calculated as (moles of product) / (moles of catalyst) / (time in hours).[2]

Catalytic Cycle for Alcohol Oxidation

A proposed mechanism for the oxidation of alcohols involves the formation of a ruthenium alkoxide intermediate followed by β-hydride elimination.

Caption: Proposed catalytic cycle for alcohol oxidation.

Catalytic Activity in Transfer Hydrogenation

Transfer hydrogenation is a valuable alternative to using high-pressure hydrogen gas, where an organic molecule (e.g., isopropanol) serves as the hydrogen source.[7] RuCl₂(PPh₃)₃ is an effective catalyst for the transfer hydrogenation of ketones to alcohols.[8][9]

Quantitative Data for Transfer Hydrogenation of Acetophenone Derivatives

| Substrate | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Conversion (%) | TOF (h⁻¹) | Ref. |

| Acetophenone | 0.05 | KOH | Isopropanol | Reflux | Overnight | - | - | [8] |

| Acetophenone | 0.1 | K-t-BuO | Isopropanol | 82 | - | >95 | 118 - 152 | [10] |

| 4-Methylacetophenone | 0.05 | (CH₃)₂CHONa | Isopropanol | Reflux | - | High | 190,000 | [11] |

| 4-Chloroacetophenone | 0.05 | (CH₃)₂CHONa | Isopropanol | Reflux | - | High | 185,000 | [11] |

Experimental Protocol: Transfer Hydrogenation of Acetophenone

The following protocol is a representative procedure for the transfer hydrogenation of a ketone.[8]

Materials:

-

RuCl₂(PPh₃)₃

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Anhydrous, deoxygenated isopropanol

-

Schlenk tube

-

Reflux condenser

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Place RuCl₂(PPh₃)₃ (e.g., 50 mg, 0.05 mmol) into a 25 mL Schlenk tube.

-

Evacuate and backfill the tube with an inert gas several times.

-

Add 5 mL of nitrogen-purged isopropanol.

-

Add acetophenone (e.g., 0.2 mL, 1.7 mmol).

-

Add a 0.1 M solution of KOH in isopropanol (e.g., 1.5 mL).

-

Heat the reaction mixture to reflux under an inert atmosphere overnight with stirring.

-

Cool the reaction to room temperature.

-

The product, 1-phenylethanol, can be quantified by GC analysis against a standard.

Catalytic Cycle for Transfer Hydrogenation

The mechanism of transfer hydrogenation is believed to proceed through a ruthenium hydride intermediate, which is generated from the hydrogen donor, typically an alcohol.[12]

Caption: Proposed catalytic cycle for transfer hydrogenation.

Conclusion

Dichlorotris(triphenylphosphine)ruthenium(II) is a highly effective and versatile catalyst for a range of important organic transformations. Its utility in hydrogenation, oxidation, and transfer hydrogenation reactions makes it a valuable tool for synthetic chemists in both academic and industrial settings. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers exploring the catalytic potential of this remarkable complex. Further investigation into substrate scope, optimization of reaction conditions, and exploration of novel applications will undoubtedly continue to expand the synthetic utility of RuCl₂(PPh₃)₃.

References

- 1. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. westmont.edu [westmont.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review | MDPI [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Tris(triphenylphosphine)ruthenium(II) chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tris(triphenylphosphine)ruthenium(II) chloride (CAS No. 15529-49-4), a common catalyst in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous.[1][2][3] The primary hazards are associated with its acute toxicity upon exposure through inhalation, skin contact, or ingestion.[1][2][3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Hazard Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₅₄H₄₅Cl₂P₃Ru |

| Molecular Weight | 958.83 g/mol |

| Appearance | Black crystals or red-brown to black powder/solid. |

| Melting Point | 159 °C |

| Boiling Point | 360°C at 760 mmHg |

| Solubility | Insoluble in water. Very slightly soluble (with dissociation) in acetone, alcohol, chloroform, ethyl acetate, and toluene. |

| Storage Temperature | Refrigerator |

Toxicological Information

| Toxicity Data | Value |

| LD50 Oral | No data available |

| LD50 Dermal | No data available |

| LC50 Inhalation | No data available |

The substance is classified as moderately toxic after a single ingestion, short-term inhalation, or single contact with skin.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. |

| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended. |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |

Handling and Storage